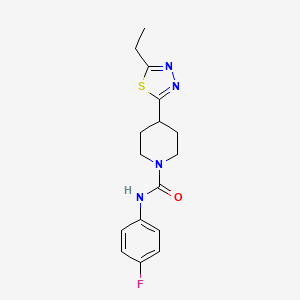

![molecular formula C21H26N4O2 B6575702 4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine CAS No. 1105218-79-8](/img/structure/B6575702.png)

4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine” is a complex organic compound. It contains a pyridazinone ring, which is a heterocyclic compound containing two adjacent nitrogen atoms . This compound is part of a class of molecules that have shown a wide range of pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-phenyl-2-(substituted methyl)-dihydropyridazinone derivatives were synthesized using the interaction of 6-phenylpyridazinone with cyclic secondary amine by Mannich reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyridazinone ring and a piperidine ring. The pyridazinone ring is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity . The piperidine ring contributes to the stereochemistry of the molecule and increases the three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, the pyridazine ring is known to participate in various chemical reactions due to its unique physicochemical properties .Physical And Chemical Properties Analysis

The pyridazine ring in the compound is characterized by weak basicity, a high dipole moment, and robust, dual hydrogen-bonding capacity . These properties contribute to unique applications in molecular recognition .Applications De Recherche Scientifique

4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine has been used in a variety of scientific research studies due to its unique properties. For example, this compound has been used as a tool to study the structure and function of proteins, as it has been shown to bind to certain proteins and alter their structure. This compound has also been used to study the structure and function of enzymes, as it has been shown to inhibit certain enzymes. In addition, this compound has been used to study the structure and function of DNA, as it has been shown to bind to certain DNA sequences.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyridazinones, have been known to exhibit a wide range of pharmacological activities . They have been utilized in medicinal chemistry against a range of biological targets and physiological effects .

Mode of Action

Pyridazinone derivatives have been shown to interact with their targets in a variety of ways, depending on the specific derivative and target .

Biochemical Pathways

Pyridazinone derivatives have been shown to impact a variety of biochemical pathways, leading to a wide range of pharmacological effects .

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring contribute to unique applications in drug discovery and development .

Result of Action

Pyridazinone derivatives have been shown to possess a wide range of pharmacological activities .

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of 4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine is that it is relatively easy to synthesize via a number of methods. In addition, this compound has the potential to bind to certain proteins, enzymes, and DNA sequences, making it a useful tool for studying their structure and function. However, there are some limitations to using this compound in lab experiments. For example, this compound is not very soluble in water, making it difficult to use in aqueous solutions. In addition, this compound is not very stable, making it difficult to store for long periods of time.

Orientations Futures

There are a number of potential future directions for 4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine research. For example, further research could be conducted to better understand the biochemical and physiological effects of this compound. In addition, further research could be conducted to develop more efficient and cost-effective methods of synthesizing this compound. Finally, further research could be conducted to explore the potential applications of this compound in various fields, such as medicine and biotechnology.

Méthodes De Synthèse

4-{1-[6-(2-methylphenyl)pyridazin-3-yl]piperidine-4-carbonyl}morpholine can be synthesized via a number of methods, including the reductive amination of an aldehyde or ketone with morpholine. This method involves the reaction of an aldehyde or ketone with an amine, such as morpholine, in the presence of a reducing agent, such as sodium borohydride. The resulting product is a secondary amine, such as this compound. Other methods of synthesis include the reaction of an aldehyde or ketone with morpholine in the presence of a base, such as sodium hydroxide, and the reaction of an aldehyde or ketone with an amine, such as morpholine, in the presence of a catalyst, such as p-toluenesulfonic acid.

Propriétés

IUPAC Name |

[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-16-4-2-3-5-18(16)19-6-7-20(23-22-19)24-10-8-17(9-11-24)21(26)25-12-14-27-15-13-25/h2-7,17H,8-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYKPCWLPTRZUNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(1-methanesulfonylpiperidin-4-yl)-4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-phenylacetamide](/img/structure/B6575641.png)

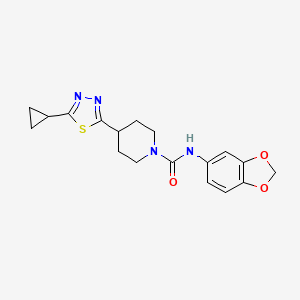

![2-[(5-{4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575647.png)

![2-[(5-{4-[2-(1,2-benzoxazol-3-yl)acetyl]piperazin-1-yl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B6575653.png)

![2-{[5-(4-acetylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6575660.png)

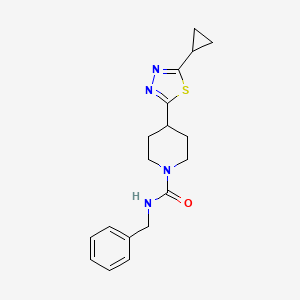

![2-{[5-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6575668.png)

![ethyl 4-[5-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]piperazine-1-carboxylate](/img/structure/B6575674.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl]acetamide](/img/structure/B6575677.png)

![2-chloro-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}benzamide](/img/structure/B6575691.png)

![2-(4-methoxyphenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B6575693.png)

![2-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B6575710.png)

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6575727.png)